3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

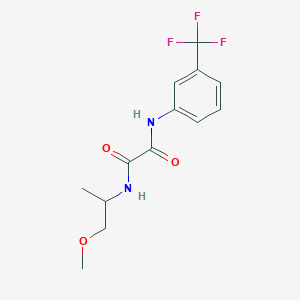

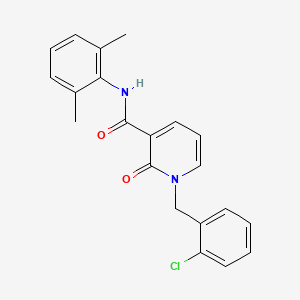

This compound is a quinolinone derivative, which is a class of compounds that have a wide range of biological activities. The quinolinone core is a bicyclic structure that consists of a benzene ring fused to a pyridone ring . This compound also has a sulfonyl group attached to a 4-ethylphenyl group, a fluorine atom, and a 3-methylpiperidin-1-yl group. These functional groups could potentially contribute to its biological activity .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a quinolinone core with various substituents. The presence of these different functional groups could potentially affect the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility, stability, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis of 2-Substituted Quinoxalines : Research on the synthesis of a wide range of 2-substituted quinoxalines, including derivatives with various functional groups, highlights the versatility of quinoline derivatives in creating compounds with potential biological activity (Didenko et al., 2015).

Antitumor Applications : The synthesis of 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones via Sonogashira reactions indicates the potential of quinoline derivatives in developing antitumor agents with selective inhibition of cancer cell lines (McCarroll et al., 2007).

Fluorophore Development : The synthesis and characterization of zinc(II)-specific fluorophores based on quinoline derivatives demonstrate their application in studying biological zinc(II), indicating a role in biochemical research and imaging (Mahadevan et al., 1996).

Chemical Reactions and Catalysis

Catalytic Activity : Research on the use of titanium nanomaterial-based sulfonic acid catalysts for the synthesis of quinoline derivatives showcases the role of these compounds in facilitating environmentally benign synthetic routes (Murugesan et al., 2017).

Intramolecular Cyclization : Studies on the diastereoselective synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones via solvent-free catalyzed cascade reactions demonstrate the synthetic utility of quinoline derivatives in organic chemistry (Merchán Arenas & Kouznetsov, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-4-17-7-9-18(10-8-17)31(29,30)23-15-26(3)21-13-22(20(25)12-19(21)24(23)28)27-11-5-6-16(2)14-27/h7-10,12-13,15-16H,4-6,11,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRBQZQHGJFAPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC(C4)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2648256.png)

![3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2648266.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2648268.png)

![2-chlorobenzyl [5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl sulfone](/img/structure/B2648275.png)